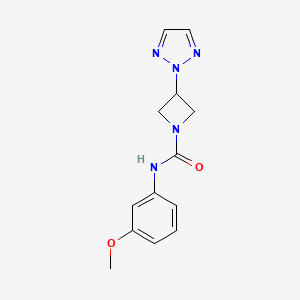
N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The compound consists of an azetidine ring substituted with a 3-methoxyphenyl group and a 2H-1,2,3-triazole moiety. The incorporation of these functional groups is significant for its biological activity, as both the triazole and azetidine structures are known to exhibit various pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole moiety can exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Tubulin Polymerization : Triazole derivatives have been reported to destabilize microtubules, which is critical in cancer cell division. This mechanism is similar to that of known chemotherapeutic agents like paclitaxel.
- Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
Case Studies
A study investigating the antiproliferative effects of various azetidine derivatives on MCF-7 breast cancer cells found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent activity . The specific activity of this compound is yet to be fully quantified but is expected to follow similar trends due to structural similarities with other active derivatives.
Antimicrobial Activity
The antimicrobial potential of triazole-containing compounds has been widely recognized. Research indicates that these compounds can act against a range of pathogens:
- Mechanisms of Action : Triazoles can disrupt fungal cell membranes by inhibiting ergosterol synthesis, which is crucial for maintaining cell integrity. This mechanism has been well-studied in antifungal applications.
- Broad Spectrum Activity : Compounds similar to this compound have shown efficacy against both gram-positive and gram-negative bacteria .
Data Summary
The following table summarizes key findings related to the biological activities associated with triazole derivatives:
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-20-12-4-2-3-10(7-12)16-13(19)17-8-11(9-17)18-14-5-6-15-18/h2-7,11H,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPWVILFYYOVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














